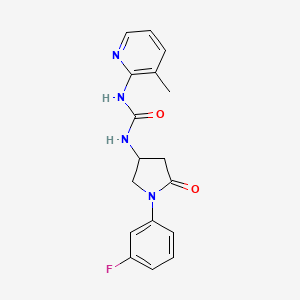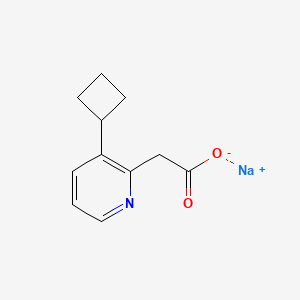
Sodium 2-(3-cyclobutylpyridin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is a chemical compound with the molecular formula C11H12NNaO2 and a molecular weight of 213.21 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a sodium ion and the organic anion 2-(3-cyclobutylpyridin-2-YL)acetate . The organic anion part of the molecule contains a cyclobutyl group attached to a pyridine ring, which is further connected to an acetate group .Aplicaciones Científicas De Investigación
Sodium Acetate in Food Preservation and Medical Use
Food Preservation : Sodium acetate is explored for its role in reducing sodium levels in food products, such as in a study where naturally brewed soy sauce was used to replace sodium chloride (NaCl) with sodium acetate in frankfurters. This substitution allowed for a reduction in NaCl content without adversely affecting quality or sensory attributes, highlighting sodium acetate's potential as a sodium-reducing agent in processed meats (McGough et al., 2012).
Medical Applications : In medical research, sodium acetate has been compared with sodium bicarbonate for its efficacy in preventing acute kidney injury and associated adverse outcomes after angiography. The study found no significant benefit of intravenous sodium acetate over sodium bicarbonate, indicating its potential use in medical procedures without added advantage in this context (Weisbord et al., 2017).
Metabolic Effects and Therapeutic Potential
Metabolic Effects : Research on the metabolic effects of sodium acetate, such as its impact on energy expenditure and substrate oxidation rates in humans, reveals that it may influence metabolic processes. For example, an infusion of sodium acetate decreased the respiratory exchange ratio, indicating a potential to reduce respiratory work, albeit with an offset by significant thermogenesis (Chioléro et al., 1993).
Therapeutic Potential : The therapeutic potential of sodium acetate in neurological conditions was also explored, particularly in the context of hypertonic sodium therapy. A study focused on neurologically injured patients receiving hypertonic sodium chloride and sodium acetate highlighted the risk of developing acute kidney injury (AKI) associated with high chloride load, suggesting careful monitoring of sodium acetate use in such therapeutic interventions (Sigmon et al., 2019).
Safety and Hazards
While specific safety and hazard information for Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is not available, general safety measures for handling chemicals should be followed. This includes wearing appropriate personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
sodium;2-(3-cyclobutylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.Na/c13-11(14)7-10-9(5-2-6-12-10)8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXQEQGEOGQSMQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CC=C2)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

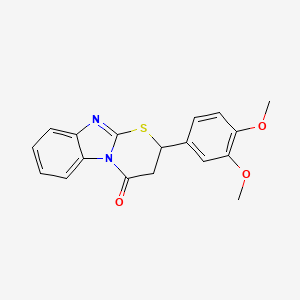

![Tert-butyl (1R,5S)-6-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2741796.png)
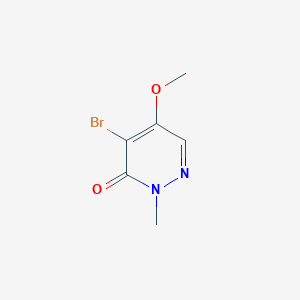
![2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2741798.png)
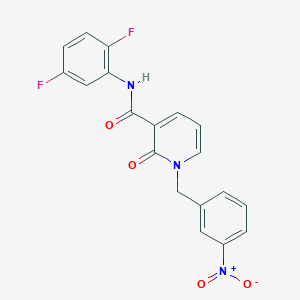

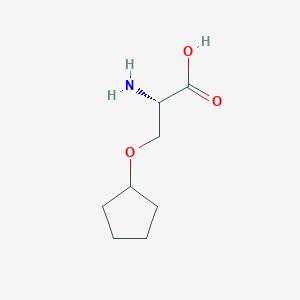
![3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2741807.png)
![4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B2741808.png)


![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2741813.png)
